![molecular formula C7H3ClF3NO3 B1404581 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene CAS No. 1404194-98-4](/img/structure/B1404581.png)
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene
Vue d'ensemble
Description
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene is an organic compound characterized by the presence of chloro, difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene involves several steps, typically starting with the functionalization of a benzene ring. One common synthetic route includes the introduction of the chloro and difluoromethoxy groups through electrophilic aromatic substitution reactions. The nitro group is often introduced via nitration reactions using nitric acid and sulfuric acid as reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted benzene compounds.
Applications De Recherche Scientifique
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene exerts its effects depends on its chemical structure and the functional groups present. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and fluoro groups can participate in interactions with enzymes and receptors, potentially affecting their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how these interactions translate to biological effects.
Comparaison Avec Des Composés Similaires
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene can be compared with other similar compounds, such as:
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
1-[Chloro(difluoro)methoxy]-2,4-difluoro-3-nitro-benzene: Contains an additional fluoro group, which can influence its chemical behavior and applications.
1-[Chloro(difluoro)methoxy]-2-fluoro-3-amino-benzene: The nitro group is replaced by an amino group, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-5-3-1-2-4(6(5)9)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBLDIMDEITODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




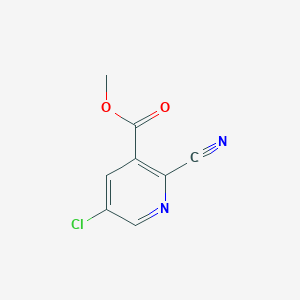
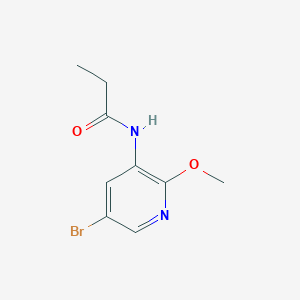

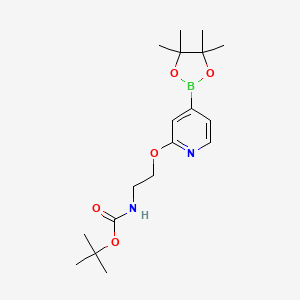
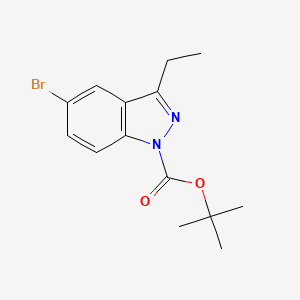
![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)

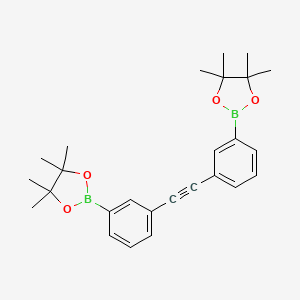
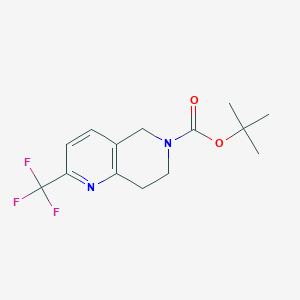
![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE](/img/structure/B1404520.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
